An In-depth Technical Guide to (2-Nitrophenyl)methanamine: Chemical Properties and Structure
An In-depth Technical Guide to (2-Nitrophenyl)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of (2-Nitrophenyl)methanamine. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental workflows are visualized to facilitate understanding and reproducibility.
Core Chemical Properties and Structure
(2-Nitrophenyl)methanamine, also known as 2-nitrobenzylamine, is an organic compound featuring a benzylamine core substituted with a nitro group at the ortho position of the benzene ring. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a subject of interest in synthetic chemistry.
Structural Information
The structural identity of (2-Nitrophenyl)methanamine is well-defined by its chemical formula, IUPAC name, and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | (2-Nitrophenyl)methanamine |
| Synonyms | 2-Nitrobenzylamine |
| Molecular Formula | C₇H₈N₂O₂[1] |
| SMILES | C1=CC=C(C(=C1)CN)--INVALID-LINK--[O-] |
| InChI Key | BXIVRSTYOFXNLB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of (2-Nitrophenyl)methanamine and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available for the hydrochloride salt, certain properties of the free base are computed estimates.
| Property | Value | Compound Form |
| Molecular Weight | 152.15 g/mol [1] | Free Base |
| Molecular Weight | 188.61 g/mol [2] | Hydrochloride Salt |
| Melting Point | ~268 °C[3] | Hydrochloride Salt |
| Topological Polar Surface Area (TPSA) | 69.16 Ų[2] | Free Base |
| logP (Computed) | 1.4753[2] | Free Base |
| Hydrogen Bond Donors | 1[2] | Free Base |
| Hydrogen Bond Acceptors | 3[2] | Free Base |
| Rotatable Bonds | 2[2] | Free Base |
Chemical Structure
The chemical structure of (2-Nitrophenyl)methanamine consists of a primary aminomethyl group and a nitro group attached to adjacent carbon atoms on a benzene ring.
Caption: Chemical structure of (2-Nitrophenyl)methanamine.
Experimental Protocols
Proposed Synthesis via Reductive Amination of 2-Nitrobenzaldehyde
This proposed method involves the reaction of 2-nitrobenzaldehyde with an amine source, followed by reduction of the intermediate imine to yield (2-Nitrophenyl)methanamine.
Materials:
-
2-Nitrobenzaldehyde
-
Ammonia source (e.g., 7N methanolic ammonia)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Palladium on carbon (Pd/C))
-
Anhydrous solvent (e.g., Methanol, Tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/ice bath
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzaldehyde (1.0 eq) in the chosen anhydrous solvent.
-
Add the ammonia source (e.g., 7N methanolic ammonia, excess) to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours) to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Method A (Catalytic Hydrogenation): Carefully add a catalytic amount of 10% Pd/C to the reaction mixture. Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenation apparatus at a specified pressure (e.g., 50 psi).
-
Method B (Hydride Reduction): Cool the reaction mixture in an ice bath. Slowly and portion-wise add the hydride reducing agent (e.g., NaBH₄, 1.5-2.0 eq).
-
Continue stirring the reaction at the appropriate temperature (room temperature or elevated) for a period determined by reaction monitoring (e.g., 12-24 hours).
-
-
Work-up and Isolation:
-
For Catalytic Hydrogenation: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
For Hydride Reduction: Quench the reaction by the slow addition of water or a mild acid.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can then be subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.
-
General Purification by Column Chromatography
Primary amines can be effectively purified using silica gel column chromatography. Due to the basic nature of the amine group, which can lead to tailing on standard silica gel, modifications to the mobile phase or the use of a different stationary phase are often necessary.
Materials:
-
Crude (2-Nitrophenyl)methanamine
-
Silica Gel (100-200 mesh) or Amine-functionalized silica
-
Solvents for mobile phase (e.g., n-Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Basic additive (e.g., Triethylamine (TEA) or Ammonium hydroxide)
-
TLC plates for method development
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Solvent System Optimization:
-
Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To prevent streaking, add a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized mobile phase. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate the desired product from impurities.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified (2-Nitrophenyl)methanamine.
-
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis of (2-Nitrophenyl)methanamine via reductive amination of 2-nitrobenzaldehyde, followed by purification.
Caption: A generalized workflow for the synthesis and purification.
Potential Biological Relevance and Signaling Pathways
Direct experimental evidence detailing the biological activities and specific signaling pathway involvement of (2-Nitrophenyl)methanamine is limited in publicly available literature. However, the chemical structure suggests potential for biological interactions. Structurally related nitroaromatic compounds and benzylamines are known to exhibit a range of biological effects.
Based on analogues, potential, though unverified, areas of biological activity for (2-Nitrophenyl)methanamine could include:
-
Antimicrobial Activity: Some nitroaromatic compounds have been investigated for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates that can damage cellular components.
-
Enzyme Inhibition: The amine and nitro functionalities could potentially interact with the active sites of various enzymes.
-
Precursor for Bioactive Molecules: In drug development, (2-Nitrophenyl)methanamine can serve as a versatile building block for the synthesis of more complex molecules with targeted biological activities. The nitro group can be reduced to an amine, providing a key intermediate for the construction of heterocyclic systems.
It is important to emphasize that these are hypothetical activities based on structural similarity, and dedicated biological screening and mechanistic studies are required to elucidate the specific effects of (2-Nitrophenyl)methanamine.
The following diagram illustrates a hypothetical pathway from the compound to a potential biological effect, based on the known reactivity of related compounds.
